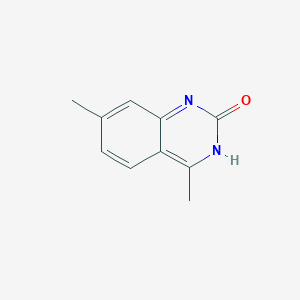![molecular formula C20H23BN2O4S B1426731 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1185427-23-9](/img/structure/B1426731.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is a solid substance that appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H16BNO2 . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data, which are not available in the current resources.Physical And Chemical Properties Analysis
This compound has a purity of >98.0% (GC) (T). It is soluble in acetone and has a melting point range of 102.0 to 106.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Huang et al. (2021) involved the synthesis of boric acid ester intermediates with benzene rings, similar to the compound . These compounds were obtained through a three-step substitution reaction. Their structures were confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was utilized to calculate molecular structures, which were consistent with the crystal structures determined by single crystal X-ray diffraction. This research contributes to the understanding of the physicochemical properties and molecular structures of similar compounds (Huang et al., 2021).
Crystallography and Conformational Analysis
- In the field of crystallography, Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer. This study focused on the orientation of the dioxaborolane ring with respect to the pyridine ring and bond angles of the BO2 group, providing insights into the structural differences and chemical reactivity of similar compounds (Sopková-de Oliveira Santos et al., 2003).
Polymer Chemistry
- Welterlich et al. (2012) and (2013) reported on the synthesis and properties of polymers containing pyrrolopyrrole units, similar to the compound . These studies focus on deeply colored polymers and dithioketopyrrolopyrrole-based polymers, providing valuable insights into the synthesis, solubility, and photostability of polymers with similar structures (Welterlich et al., 2012) (Welterlich et al., 2013).
Molecular Electrostatic Potential Analysis
- Liao et al. (2022) performed a study on a compound structurally related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine. They investigated the molecular electrostatic potential and frontier molecular orbitals using DFT, contributing to the understanding of physicochemical properties of similar compounds (Liao et al., 2022).
Application in Organic Synthesis
- Bethel et al. (2012) developed an improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are medicinally important compounds. This method, involving Suzuki coupling, extends to the synthesis and coupling of similar boronic esters, highlighting its application in the large-scale synthesis of such compounds (Bethel et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Compounds with a similar structure are often used in suzuki-miyaura coupling reactions , which suggests that this compound may also be involved in such reactions.
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides . The downstream effects of these reactions depend on the specific substrates used and the products formed.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O4S/c1-14-6-8-15(9-7-14)28(24,25)23-13-17(16-10-11-22-12-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJHBDHVKOYWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



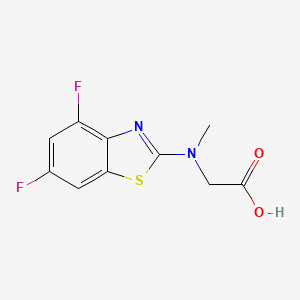
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
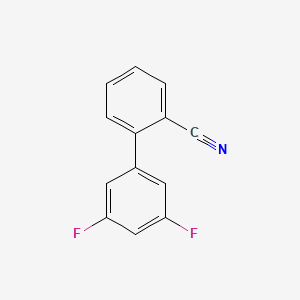
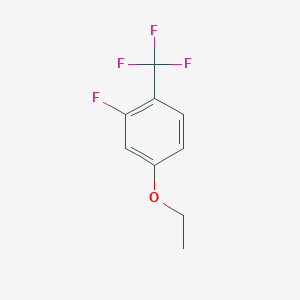
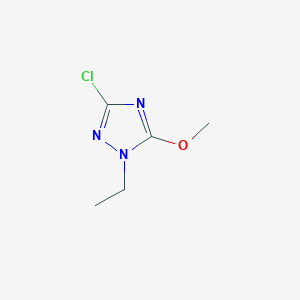

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
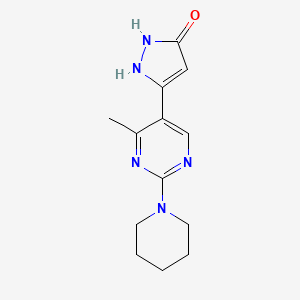
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
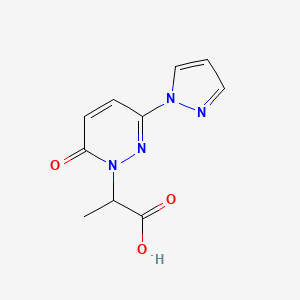
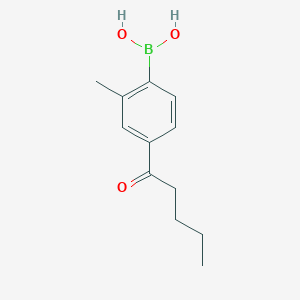

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
